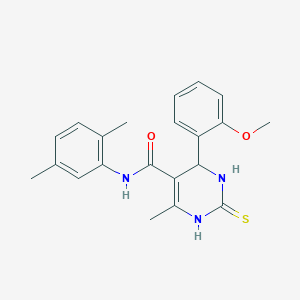

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-12-9-10-13(2)16(11-12)23-20(25)18-14(3)22-21(27)24-19(18)15-7-5-6-8-17(15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKXBNNUCCVKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 373613-21-9) is a compound belonging to the class of thioxo-tetrahydropyrimidines, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C21H23N3O2S

- Molecular Weight : 381.49 g/mol

- IUPAC Name : N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Antitumor Activity

Research indicates that compounds with a similar pyrimidine structure exhibit significant antitumor activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various human tumor cell lines including HepG2 and NCI-H661. The structure-activity relationship (SAR) suggests that modifications in the phenyl groups can enhance biological efficacy against cancer cells .

Antimicrobial Properties

Pyrimidine derivatives have been reported to possess a wide range of antimicrobial activities. The compound is hypothesized to exhibit antibacterial and antifungal properties based on its structural analogs. For example, compounds with similar thioxo groups have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanism by which pyrimidine derivatives exert their biological effects often involves interaction with DNA and RNA synthesis pathways. Inhibitory effects on topoisomerase enzymes have been documented, which are crucial for DNA replication and transcription . Additionally, some pyrimidines act as calcium channel blockers, contributing to their pharmacological profiles.

Study 1: Antitumor Efficacy

A study evaluated a series of tetrahydropyrimidine derivatives for their antitumor properties. Among them, compounds structurally similar to this compound exhibited potent inhibitory effects on tumor cell proliferation. The study highlighted a correlation between specific substituents on the phenyl rings and increased cytotoxicity against cancer cell lines .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of various pyrimidine derivatives. The results indicated that certain compounds demonstrated significant activity against both gram-positive and gram-negative bacteria. This reinforces the hypothesis that this compound may share similar properties due to its structural characteristics .

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Observed Effects |

|---|---|---|

| Antitumor | Pyrimidine derivatives | Inhibition of tumor cell growth |

| Antimicrobial | Thioxo-tetrahydropyrimidines | Effective against S. aureus and E. coli |

| Topoisomerase Inhibition | Pyrimidine analogs | Disruption of DNA replication |

| Calcium Channel Blocking | Pyrimidine derivatives | Modulation of calcium ion influx |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related analogs:

Table 1: Comparative Analysis of Tetrahydropyrimidine Derivatives

Structural and Electronic Differences

- Substituent Effects: The target compound’s 2,5-dimethylphenyl and 2-methoxyphenyl groups introduce steric bulk and electron-donating properties, which may enhance membrane permeability compared to electron-withdrawing groups like nitro (e.g., in ’s compound) . Fluorine in the N-(2-fluorophenyl) analog () increases electronegativity and may improve metabolic stability, whereas the target’s methyl groups prioritize steric shielding .

- Core Modifications: The thioxo group (C=S) in the target compound and ’s analog may act as a hydrogen-bond acceptor, influencing binding to biological targets. In contrast, sulfanylidene (C-S) in ’s compound could alter redox properties .

Crystallographic and Conformational Insights

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves a multi-step approach:

- Condensation reactions : Formation of the tetrahydropyrimidine ring via Biginelli-like reactions, using substituted phenyl groups and thiourea derivatives.

- Substituent introduction : Methoxy and methyl groups are introduced via nucleophilic substitution or coupling reactions under controlled temperatures (60–100°C) and inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while acidic or basic conditions are adjusted to stabilize intermediates .

- Yield optimization : Reaction times (12–24 hours) and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl components) are critical for maximizing purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ring saturation. For example, the thioxo group (C=S) shows distinct deshielding in 13C NMR (~180–190 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C23H25N3O2S) and detects fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in related tetrahydropyrimidines .

Q. How does the compound’s structure influence its physicochemical properties?

- Planarity and substituent effects : The 2-thioxo group increases electron density on the pyrimidine ring, enhancing reactivity in electrophilic substitutions.

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and methoxyphenyl groups) stabilize conformation, as observed in similar analogs .

- Lipophilicity : Methyl and methoxy groups improve solubility in organic solvents, critical for bioavailability studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Dynamic vs. static structures : NMR may indicate rotational isomers (e.g., methoxy group rotation), while X-ray provides a static snapshot. Compare temperature-dependent NMR with crystallographic data to identify dynamic behavior .

- Disordered regions : In X-ray studies, refine models using software like SHELXL to account for partial occupancy in flexible substituents .

Q. What strategies mitigate low yields in the final carboxamide coupling step?

- Catalyst optimization : Use coupling agents like HATU or EDCI with DMAP to activate carboxylic acid intermediates .

- Purification challenges : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to separate byproducts .

Q. How do modifications to the 2-thioxo group affect biological activity?

- Thiourea-to-urea substitution : Replacing S with O reduces planarity, altering binding affinity to target enzymes (e.g., dihydrofolate reductase) .

- Thiol-disulfide exchange : The thioxo group’s redox activity can modulate interactions with cysteine-rich proteins, as seen in thiazolo[3,2-a]pyrimidines .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to kinase domains, leveraging crystallographic data from analogs .

- MD simulations : Assess conformational stability in aqueous environments (e.g., GROMACS) to identify pharmacophore motifs .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

- Experimental validation : Measure partition coefficients via shake-flask assays (octanol/water) and compare with computational tools (e.g., ChemAxon). Adjust QSAR models to account for hydrogen-bond donor capacity .

Q. What steps optimize reaction conditions for scale-up without compromising purity?

- Flow chemistry : Continuous reactors minimize side reactions by controlling residence time and temperature .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

Structural and Functional Analysis

Q. Which structural features correlate with observed antimicrobial activity in related pyrimidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.